molecular formula C17H20N2O4 B2859148 Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate CAS No. 2361658-49-1

Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate

Cat. No.: B2859148
CAS No.: 2361658-49-1
M. Wt: 316.357
InChI Key: LAQOJSAWVBNMKP-VOTSOKGWSA-N
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Description

Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate is a synthetic organic compound with the molecular formula C16H19NO5 This compound is characterized by the presence of a tert-butyl group, a dioxoisoindolinyl moiety, and a butenylcarbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate typically involves multi-step reactions. One common method includes the reaction of N-hydroxyphthalimide with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature . Another approach involves the use of tert-butyl alcohol and N-chlorocarbonylphthalimide in pyridine and dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the dioxoisoindolinyl moiety to its reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate derivatives .

Scientific Research Applications

Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate involves its interaction with specific molecular targets. The dioxoisoindolinyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may act on proteins involved in cellular signaling or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1,3-dioxoisoindolin-2-yl) carbonate
  • Tert-butyl 2-(1,3-dioxoisoindolin-2-yl)acetate
  • Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique scaffold for the development of new molecules with diverse applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[(E)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)18-10-6-7-11-19-14(20)12-8-4-5-9-13(12)15(19)21/h4-9H,10-11H2,1-3H3,(H,18,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQOJSAWVBNMKP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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